molecular formula C11H23O2PS B14535095 O-Cyclohexyl O-ethyl propylphosphonothioate CAS No. 62507-71-5

O-Cyclohexyl O-ethyl propylphosphonothioate

Cat. No.: B14535095
CAS No.: 62507-71-5
M. Wt: 250.34 g/mol
InChI Key: TZILFSZNNIGTNF-UHFFFAOYSA-N
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Description

O-Cyclohexyl O-ethyl propylphosphonothioate is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a propylphosphonothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Cyclohexyl O-ethyl propylphosphonothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with cyclohexanol. This method ensures the formation of the desired phosphonothioate ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is typically carried out in the presence of a solvent such as toluene or dichloromethane to facilitate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions

O-Cyclohexyl O-ethyl propylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonothioates.

Mechanism of Action

The mechanism of action of O-Cyclohexyl O-ethyl propylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerve cells and eventual paralysis of pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Cyclohexyl O-ethyl propylphosphonothioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, making it less susceptible to hydrolysis compared to other similar compounds .

Properties

CAS No.

62507-71-5

Molecular Formula

C11H23O2PS

Molecular Weight

250.34 g/mol

IUPAC Name

cyclohexyloxy-ethoxy-propyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H23O2PS/c1-3-10-14(15,12-4-2)13-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3

InChI Key

TZILFSZNNIGTNF-UHFFFAOYSA-N

Canonical SMILES

CCCP(=S)(OCC)OC1CCCCC1

Origin of Product

United States

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